molecular formula C10H14N2O2 B8641865 2-Amino-6-methoxy-N,N-dimethyl-benzamide

2-Amino-6-methoxy-N,N-dimethyl-benzamide

Cat. No. B8641865
M. Wt: 194.23 g/mol
InChI Key: VCSFRYGVEHAGAG-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

The product was obtained starting from 2-amino-6-methoxybenzoic acid (100 mg, 0.6 mmol) and dimethylamine (2M in THF, 420 μl, 0.84 mmol) according to the method described in example 64, step 6 after extraction with ethyl acetate and purification by silica gel chromatography using an amine phase and a heptane/ethyl acetate gradient as colorless oil (26 mg, 22%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
420 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:3]=1[C:4](O)=[O:5].[CH3:13][NH:14][CH3:15]>>[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:3]=1[C:4]([N:14]([CH3:15])[CH3:13])=[O:5]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)OC
Step Two
Name
Quantity
420 μL
Type
reactant
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was obtained
EXTRACTION
Type
EXTRACTION
Details
after extraction
CUSTOM
Type
CUSTOM
Details
with ethyl acetate and purification by silica gel chromatography

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)N(C)C)C(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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